2-methoxy-N-methylethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-methoxy-N'-methylethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6-4(5)3-7-2;/h3H2,1-2H3,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEPBKWVJKLFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Acetyl Hydroxylamine
- React oxammonium hydrochloride and salt of wormwood in 40-60% aqueous ethanolic solution with ethyl acetate.
- Heat under reflux at 55-65 °C for 2-3 hours.
- Wash and dry with anhydrous sodium sulfate.
- Recover ethanol by distillation to obtain acetyl hydroxylamine.
Step 2: Preparation of Acetyl Vasoxyl (Methylated Intermediate)
- Under ice bath conditions (-10 to 0 °C), dissolve acetyl hydroxylamine in 40-60% aqueous ethanolic sodium hydroxide solution.
- Add methyl sulfate dropwise and stir at 20-25 °C for 3-4 hours.
- Filter and concentrate under reduced pressure to obtain acetyl Vasoxyl.
Step 3: Preparation of Methoxylamine Hydrochloride (Final Product)
- React acetyl Vasoxyl with 50-52 wt.% aqueous sulfuric acid at 70-80 °C for 3-4 hours.
- Perform air distillation for 1-2 hours to recover acetic acid.
- Adjust pH to 10-12 with sodium hydroxide, filter, and wash.
- Distill at 45-55 °C, cool to -5 to 0 °C, add concentrated hydrochloric acid to adjust pH to 2-3.
- Stir for 1-2 hours, filter, and dry to obtain methoxylamine hydrochloride with a yield over 88% and purity above 90%.
| Step | Reactants & Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Oxammonium HCl, salt of wormwood, ethyl acetate | 55-65 | 2-3 h | ~96 | - |
| 2 | Acetyl hydroxylamine, NaOH, methyl sulfate | -10 to 25 | 3-4 h | ~92 | - |
| 3 | Acetyl Vasoxyl, H2SO4, NaOH, HCl | 70-80 (reaction) 45-55 (distillation) -5 to 0 (acidification) |
3-4 h (reaction) 1-2 h (distillation) 1-2 h (acidification) |
88-90 | >90 |
This method avoids toxic sulfurous gases and reduces environmental impact, making it industrially favorable.
Method 2: Synthesis via Amidines and Related Intermediates
Another approach involves the chemical synthesis of amidine hydrochlorides through nucleophilic substitution and condensation reactions:
- 2-Chloro-5-nitrobenzonitrile reacts with ammonium chloride in the presence of sodium alkoxide to form amidine hydrochloride intermediates.
- These intermediates can be cyclized and further modified to yield methoxy-substituted amidines.
- This method typically yields around 45% amidine hydrochloride under mild conditions and is useful for preparing various derivatives for biological evaluation.
While this method is more focused on substituted benzamide derivatives, it provides insight into amidine hydrochloride synthesis relevant to this compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The patented method (Method 1) provides the highest yield and purity, making it the most practical for industrial synthesis of this compound.
- Avoidance of toxic reagents such as sulfurous gases and sodium nitrite is a key environmental advantage.
- The methylation step using methyl sulfate is critical for introducing the N-methyl group efficiently.
- pH control during the final acidification step ensures the formation of the hydrochloride salt with high purity.
- Alternative methods involving nucleophilic substitution on aromatic nitriles and acylation reactions provide routes to related compounds and potential analogs but generally have lower yields.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methylethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a valuable reagent for synthesizing various organic compounds. It can participate in substitution reactions and is utilized in the formation of derivatives with different functional groups.
- Intermediate : It acts as an intermediate in the preparation of other chemical entities, facilitating the development of more complex molecules.
Biology
- Biochemical Assays : 2-methoxy-N-methylethanimidamide hydrochloride is employed in biochemical assays to study enzyme inhibition and interaction with biological targets. Its ability to modulate enzyme activity makes it a useful tool in biochemical research.
- Mechanism of Action : The compound interacts with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. This includes modulation of enzyme activity and alteration of signal transduction pathways.
Medicine
- Therapeutic Investigations : There is ongoing research into the therapeutic effects of this compound, particularly as a precursor in the synthesis of pharmaceutical agents. Its potential benefits in drug development are being explored.
- Pharmaceutical Applications : Its unique properties allow for exploration in developing new medications targeting specific diseases or conditions.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals used across various industrial processes. Its versatility makes it suitable for applications ranging from coatings to pharmaceuticals.
- Curable Coating Compositions : It has been investigated for use in curable coating compositions involving silane functional polymers, indicating its potential role in advanced material science .
Table 1: Synthesis Conditions and Yields
| Synthesis Method | Yield (%) | Key Conditions |
|---|---|---|
| Reaction with ammonia in ethanol | 96 | -15°C to 20°C |
| Reaction with triethylamine | 80 | Ice-cold conditions |
| Reaction with sodium hydride | 80 | Reflux for 16 hours |
| Reaction with sodium methylate | 86 | Reflux for 8 hours |
- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, providing insights into its potential therapeutic applications.
- Synthesis of Novel Compounds : Research involving this compound led to the development of new pharmaceutical agents that showed promising results in preclinical trials, highlighting its importance as a precursor in drug synthesis.
- Industrial Application Development : In industrial settings, formulations incorporating this compound have been developed for use in coatings that require enhanced durability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methylethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Structural Analogs with Ethylamine Backbones
lists numerous diethylaminoethyl chloride hydrochlorides (e.g., 2-chloroethyldiethylammonium chloride, CAS 869-24-9). These compounds share a chloroethylamine backbone but differ in substituents:
- Key Differences: The target compound replaces the chloro (-Cl) group with a methoxy (-OCH₃) group, reducing electrophilicity and altering reactivity. The absence of diethylamino groups in the target compound may lower lipophilicity compared to analogs like NSC 2059 .
- Applications: Diethylaminoethyl derivatives are often intermediates in drug synthesis (e.g., antihistamines or local anesthetics), whereas the methoxy substitution in the target compound may favor CNS-targeting applications due to increased polarity .
Chloroacetamide Herbicides
highlights chloroacetamide herbicides (e.g., alachlor, pretilachlor) with structural similarities:
- Key Differences: Herbicides like alachlor feature a chloroacetamide (Cl-CH₂-C(=O)-N-) core, whereas the target compound has an ethanimidamide (CH₃C(=NH)-NH-) backbone.
- Reactivity : The imine group in ethanimidamide is more nucleophilic than the acetamide carbonyl, suggesting distinct metabolic pathways .
Pharmaceutical Derivatives with Methoxy Groups
describes Thonzylamine hydrochloride, an antihistamine with a methoxybenzyl-pyrimidine structure:
- Key Differences :
- Thonzylamine’s pyrimidine ring and methoxybenzyl group enable H₁ receptor antagonism, while the target compound’s ethanimidamide lacks aromaticity, limiting direct receptor interactions .
- Both compounds utilize hydrochloride salts for solubility, but the target’s smaller molecular weight (estimated ~170–200 g/mol vs. Thonzylamine’s 307.8 g/mol) may improve membrane permeability .
Benzamide-Based Pharmaceuticals
details 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, a benzamide derivative:
- Key Differences :
- The benzamide’s aromatic ring and piperidine moiety contrast with the ethanimidamide’s aliphatic chain, affecting binding affinity to targets like enzymes or receptors.
- The ethanimidamide’s imine group could participate in hydrogen bonding more readily than the benzamide’s carbonyl, altering pharmacokinetics .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Reactivity : The ethanimidamide group’s nucleophilic imine may facilitate interactions with biological targets, contrasting with the electrophilic chloro group in compounds .
Solubility : Hydrochloride salts in all compared compounds enhance aqueous solubility, critical for bioavailability in drug design .
Biological Activity
Overview
2-Methoxy-N-methylethanimidamide hydrochloride, with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.6 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized primarily through the reaction of methoxyethanamine with methyl isocyanate, and its production involves careful control of reaction conditions to ensure purity and efficacy.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The compound can modulate enzyme activity, alter signal transduction pathways, and interact with specific receptors, leading to diverse biochemical effects. This modulation can result in inhibition or activation of target pathways, which is crucial for understanding its therapeutic potential.
Antiproliferative Effects
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, N-substituted benzimidazole carboxamides bearing methoxy groups demonstrated selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 μM . This suggests that structural modifications in related compounds can enhance their biological potency.
Antioxidative Properties
Research has shown that compounds similar to this compound possess antioxidative properties. The presence of methoxy and hydroxy groups in these compounds enhances their ability to stabilize free radicals, thereby reducing oxidative stress within cells. This antioxidative capacity is critical as it may contribute to lower cytotoxicity while effectively targeting oxidative damage pathways .
Study on Antiproliferative Activity
A notable study explored the biological activity of various methoxy-substituted benzimidazole derivatives. The findings revealed that compounds with specific substitutions demonstrated potent antiproliferative effects against multiple cancer cell lines. For example, a derivative with an isobutyl chain on the N atom showed IC50 values as low as 2.2–4.4 µM across different cell lines, indicating strong potential for therapeutic applications .
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds could inhibit cell growth by interfering with critical cellular processes involved in proliferation and survival. The selective targeting of cancer cells while sparing normal cells highlights the therapeutic promise of these compounds in oncology .
Comparative Analysis with Similar Compounds
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 2-Methoxy-N-methylethanimidamide | - | Potential enzyme modulator |
| Benzimidazole Derivative A | 1.2 | Strong antiproliferative against MCF-7 |
| Benzimidazole Derivative B | 3.1 | Selective activity against multiple cell lines |
| Hydroxy-substituted Compound | 4.8 | Antioxidative and antiproliferative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
